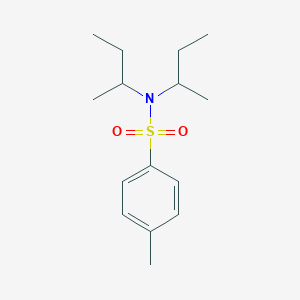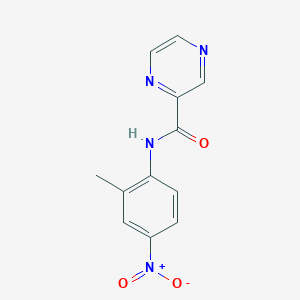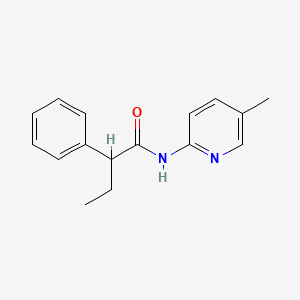![molecular formula C16H13ClN2O7S B4037554 dimethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4037554.png)
dimethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Übersicht
Beschreibung
Dimethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C16H13ClN2O7S and its molecular weight is 412.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.0131996 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Topoisomerase Targeting and Antitumor Activity
One study highlighted the synthesis and evaluation of nitro and amino derivatives of certain compounds for their topoisomerase I-targeting activity and cytotoxicity. These compounds exhibited potent antitumor activity, which suggests their potential application in cancer therapy. The research indicates that specific substitutions in the molecular structure could significantly influence their biological activity, providing insights into the design of more effective antitumor agents (Singh et al., 2003).
DNA Interaction and Antitumor Potential
Another study focused on the synthesis of a mustard derivative that showed specificity in alkylating DNA exclusively at adenines in the minor groove. This specificity towards DNA interaction underlines the compound's potential in targeted cancer therapy. The ability to induce DNA interstrand cross-linking with high efficiency suggests its utility in understanding DNA damage mechanisms and designing drugs that can precisely target cancer cells (Prakash et al., 1991).
Molecular Modification and Activity Enhancement
Further research investigated the substitution effects within molecular structures on the activity against topoisomerase I, a key enzyme involved in DNA replication. The study demonstrated that modifications in the compound could either enhance or reduce its activity and cytotoxicity, providing valuable information for drug development strategies aimed at cancer treatment (Ruchelman et al., 2004).
Synthetic Methodologies and Chemical Properties
The synthesis of new derivatives involving nitrophenyl and chloromethyl groups was reported, showcasing advanced chemical reactions that enable the creation of novel compounds with potential biological activities. Such studies contribute to the broader understanding of chemical synthesis techniques and their application in developing molecules with specific properties (Kolyamshin et al., 2021).
Magnetic Materials and Chemical Interactions
Research on benzimidazole-based organic magnetic materials illustrated the role of hydrogen bonds in determining the magnetic properties of materials. This highlights the compound's application in the development of new materials with specific magnetic behaviors, which could have implications in various technological applications, including data storage and sensors (Ferrer et al., 2001).
Eigenschaften
IUPAC Name |
dimethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O7S/c1-7-11(15(21)25-2)14(27-12(7)16(22)26-3)18-13(20)8-4-5-9(17)10(6-8)19(23)24/h4-6H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJCJRPEVHKRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4037471.png)

![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B4037483.png)


![2-(4-bromophenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4037503.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B4037504.png)

![tetramethyl 2,2'-[(1,4-dioxo-1,4-butanediyl)diimino]diterephthalate](/img/structure/B4037518.png)

METHANONE](/img/structure/B4037526.png)

![N-{4-[4-(OXOLANE-2-AMIDO)PHENOXY]PHENYL}OXOLANE-2-CARBOXAMIDE](/img/structure/B4037547.png)
![4-(dimethylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-naphthamide](/img/structure/B4037568.png)
